Acide kaura-9(11),16-diène-18-oïque

Vue d'ensemble

Description

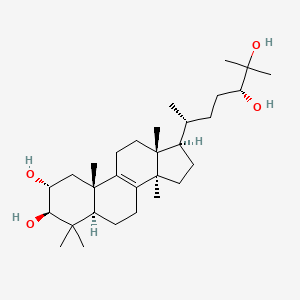

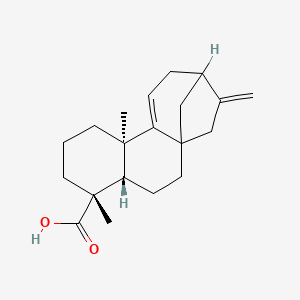

Kaura-9(11),16-dien-18-oic acid, also known as grandiflorenic acid, is a diterpene with a carbon skeleton composed of three six-membered rings and one five-membered ring . It has been isolated from various plants, including Wedelia trilobata and Centipeda cunninghamii . This compound has shown promising antibacterial activity and has been associated with wound healing .

Synthesis Analysis

The synthesis of Kaura-9(11),16-dien-18-oic acid involves processes such as epoxidation and rearrangements . For instance, grandiflorenic acid methyl ester, a derivative of Kaura-9(11),16-dien-18-oic acid, was synthesized from grandiflorenic acid isolated from the plant Montanoa tomentosa .Molecular Structure Analysis

The molecular structure of Kaura-9(11),16-dien-18-oic acid consists of three six-membered rings and one five-membered ring . These rings occur in chair, twist-boat, half-chair, and envelope conformations, respectively .Chemical Reactions Analysis

While specific chemical reactions involving Kaura-9(11),16-dien-18-oic acid are not detailed in the retrieved sources, the compound has been involved in synthesis processes such as epoxidation and rearrangements .Physical And Chemical Properties Analysis

Kaura-9(11),16-dien-18-oic acid has a molecular formula of C20H28O2 . Its average mass is 300.435 Da, and its monoisotopic mass is 300.208923 Da .Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique de l’« acide kaura-9(11),16-diène-18-oïque », en se concentrant sur plusieurs applications uniques :

Activité antitumorale

Ce composé s’est avéré exercer une activité antitumorale dans plusieurs types de cellules cancéreuses malignes en conduisant les cellules cancéreuses à l’apoptose .

Activité cytostatique et cytotoxique

Des dérivés synthétiques de diterpènes de cet acide ont montré une activité cytostatique et cytotoxique contre les lignées cellulaires cancéreuses humaines, un composé présentant des valeurs de GI50 de 51,6 nM contre le CNS SF-539 .

Activité antimicrobienne

Une fraction contenant ce composé isolé des feuilles de Wedelia trilobata a montré une activité antibactérienne prometteuse avec des valeurs de MIC de 15,62 µg/ml contre S. aureus et de 7,81 µg/ml contre S. epidermidis .

Activité de cicatrisation des plaies

La même fraction provenant des feuilles de Wedelia trilobata a également démontré une activité de cicatrisation des plaies .

Analyse de la composition chimique

Le composé a été isolé lors d’une enquête sur la composition chimique et l’activité pharmacologique de Centipeda cunninghamii .

Synthèse et analyse structurale

La structure cristalline aux rayons X de l’acide grandiflorénique, un dérivé de ce composé, a été analysée après avoir été synthétisée à partir de la plante Montanoa tomentosa .

Europe PMC - (3R,4S,5S,8S,10R,13R)-3-Hy-droxy-kaura-9(11),16-diène-18-oïque Springer - Dérivés synthétiques de diterpènes de l’acide kaura-9(11),16-diène-19-oïque RSC Publishing - Acide ent-11α-hydroxy-15-oxo-kaur-16-ène-19-oïque chargé sur une fluorescence Springer - Structure cristalline aux rayons X de l’acide grandiflorénique Europe PMC - Activité de cicatrisation des plaies de l’acide ent-kaura-9(11),16-diène-19-oïque isolé

Mécanisme D'action

Target of Action

Kaura-9(11),16-dien-18-oic acid, also known as Grandiflorenic acid, is a diterpenoid compound . It has been evaluated for its cytostatic and cytotoxic activity against human cancer cell lines . .

Mode of Action

It has been suggested that it exerts its effects through interactions with cellular targets that lead to cytostatic and cytotoxic effects

Biochemical Pathways

Given its cytostatic and cytotoxic activity, it is likely that it impacts pathways related to cell proliferation and survival .

Result of Action

Kaura-9(11),16-dien-18-oic acid has been shown to have cytostatic and cytotoxic activity against human cancer cell lines . This suggests that the compound may induce cell cycle arrest and/or cell death in cancer cells.

Analyse Biochimique

Biochemical Properties

Kaura-9(11),16-dien-18-oic acid plays a significant role in biochemical reactions, particularly in the context of plant metabolism. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, Kaura-9(11),16-dien-18-oic acid has been shown to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. These interactions can lead to the formation of hydroxylated derivatives, which may have different biological activities compared to the parent compound .

Cellular Effects

Kaura-9(11),16-dien-18-oic acid exerts various effects on different types of cells and cellular processes. In plant cells, this compound can influence cell growth and differentiation by modulating the activity of key signaling pathways. For example, Kaura-9(11),16-dien-18-oic acid has been shown to affect the expression of genes involved in cell division and differentiation, leading to changes in cell morphology and function .

In animal cells, Kaura-9(11),16-dien-18-oic acid can impact cell signaling pathways, gene expression, and cellular metabolism. This compound has been reported to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest. These effects are mediated through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways, which play crucial roles in cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of action of Kaura-9(11),16-dien-18-oic acid involves several key processes. At the molecular level, this compound can bind to specific receptors and enzymes, modulating their activity and function. For instance, Kaura-9(11),16-dien-18-oic acid has been shown to inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways .

Additionally, Kaura-9(11),16-dien-18-oic acid can influence gene expression by interacting with transcription factors and other regulatory proteins. This can result in changes in the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis. The binding interactions and enzyme inhibition or activation by Kaura-9(11),16-dien-18-oic acid are crucial for its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Kaura-9(11),16-dien-18-oic acid can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Over time, the degradation products of Kaura-9(11),16-dien-18-oic acid may exhibit different biological activities compared to the parent compound.

Propriétés

IUPAC Name |

(4S,5R,9R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h6,14-15H,1,4-5,7-12H2,2-3H3,(H,21,22)/t14?,15-,18+,19+,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIPNPHMQGDUBW-MZWQVCBVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2=CCC(C3)C(=C)C4)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CCC34C2=CCC(C3)C(=C)C4)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944986 | |

| Record name | Kaura-9(11),16-dien-18-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22338-67-6 | |

| Record name | Grandiflorenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022338676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kaura-9(11),16-dien-18-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

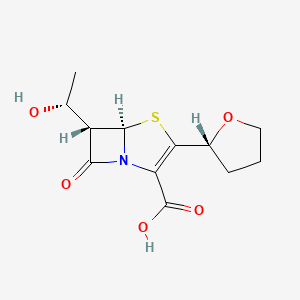

Feasible Synthetic Routes

Q & A

Q1: What are the sources and potential applications of Kaura-9(11),16-dien-18-oic acid?

A1: Kaura-9(11),16-dien-18-oic acid, also known as Grandiflorenic acid, has been identified in the extractives of various plant materials. One study analyzed the pyrolytic behavior of bagasse multifunctional materials and found Kaura-9(11),16-dien-18-oic acid as one of the main constituents []. Another study identified it as an active ingredient in Aspilia latissima, a plant used in traditional medicine []. This suggests potential applications in biomaterial development and medicine. Additionally, the compound was found in the autumn leaves of Santalum album alongside other potentially valuable compounds, hinting at possible uses in cosmetics or as a bioenergy source [].

Q2: Is there any research on the antimicrobial properties of Kaura-9(11),16-dien-18-oic acid?

A2: Yes, research suggests that Kaura-9(11),16-dien-18-oic acid exhibits antimicrobial activity. A study investigating Aspilia latissima found that the plant exhibited activity against a range of microorganisms including Staphylococcus aureus, Candida albicans, and Escherichia coli []. Specifically, the chloroform fraction of the plant's roots, which contained Kaura-9(11),16-dien-18-oic acid, showed potent activity against S. aureus []. This highlights its potential for development into novel antimicrobial agents.

Q3: What is known about the structural characteristics of Kaura-9(11),16-dien-18-oic acid?

A3: Kaura-9(11),16-dien-18-oic acid (C20H28O2) crystallizes in the P21 space group with specific lattice parameters []. The crystal structure reveals two independent molecules per unit cell forming a dimer through strong hydrogen bonding involving the carboxylic acid groups []. This dimer formation, with an overall anti-conformation, contributes to the compound's solid-state packing and could influence its physicochemical properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[(2R,3R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3,12-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1672063.png)